1-(2-Ethoxyphenyl)ethan-1-ol

Description

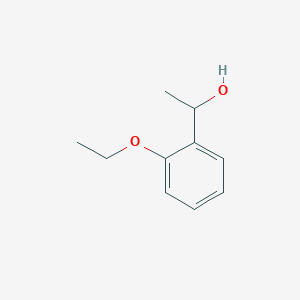

1-(2-Ethoxyphenyl)ethan-1-ol is a secondary alcohol featuring a phenyl ring substituted with an ethoxy group at the ortho position and a hydroxyl-bearing ethyl chain. Its structure allows for diverse reactivity, including oxidation to ketones, hydrogenation, and participation in asymmetric catalysis.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWJORYBUIOXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(2-ethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent . The reaction typically proceeds under mild conditions, yielding the desired alcohol as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(2-ethoxyphenyl)ethanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: 1-(2-Ethoxyphenyl)ethanone.

Reduction: 1-(2-Ethoxyphenyl)ethane.

Substitution: Depending on the substituent, various derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

1-(2-Ethoxyphenyl)ethan-1-ol serves as a vital intermediate in the synthesis of more complex organic compounds. Its unique structure allows for diverse functionalization, making it valuable in drug discovery and development. Researchers have utilized this compound to create derivatives that target various diseases including cancer, inflammation, and neurological disorders .

Synthesis Methods

The compound can be synthesized through several methods, including:

- Nucleophilic substitution reactions : This method allows for the introduction of various functional groups.

- Reduction of ketones or aldehydes : This approach can yield the desired alcohol while maintaining stereochemical integrity.

Medicinal Chemistry

Therapeutic Potential

Research has indicated that derivatives of this compound may exhibit biological activities such as antimicrobial and anticancer properties. For instance, compounds derived from this alcohol have been tested against various cancer cell lines, showing selective inhibition of tumor growth without adversely affecting normal cells .

Case Study: Anticancer Activity

A study demonstrated that specific derivatives of this compound inhibited the growth of breast cancer cell lines while exhibiting minimal effects on non-cancerous cells. This selectivity is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapeutics .

Industrial Applications

Flavor and Fragrance Chemistry

The compound is also utilized in the production of fragrances and flavors due to its sweet, floral aroma. Its application in perfumes and food flavorings highlights its versatility beyond medicinal uses .

Data Table: Comparison of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for creating complex molecules | Drug candidates targeting cancer and inflammation |

| Medicinal Chemistry | Potential therapeutic properties; selective anticancer activity | Inhibition of breast cancer cell growth |

| Industrial Applications | Used in flavor and fragrance production | Perfumes, colognes, food flavorings |

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects . Additionally, its structural features allow it to interact with cellular receptors and modulate signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 1-(2-Ethoxyphenyl)ethan-1-ol, highlighting substituent variations and their impacts on physical properties, reactivity, and synthesis:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 1-(3-nitrophenyl)ethan-1-ol) enhance catalytic efficiency in asymmetric hydrogenation, achieving 99% ee and 97% yield . In contrast, electron-donating groups (e.g., ethoxy in this compound) may stabilize intermediates but require tailored reaction conditions.

- Steric Effects : Bulky substituents (e.g., naphthyl groups) reduce oxidation yields (66% for 1-(naphthalen-2-yl)ethan-1-one) compared to simpler aryl alcohols .

- Chiral Resolution : Fluorinated derivatives like (R)-1-(3-fluorophenyl)ethan-1-ol exhibit moderate enantiomeric excess (88–90%) when resolved via chiral HPLC, suggesting substituent position (meta vs. para) influences stereochemical outcomes .

Oxidation Reactions

- This compound: Limited direct data, but analogous alcohols like 1-(naphthalen-2-yl)ethan-1-ol are oxidized to ketones using Sodium Copper Chlorophyllin catalysts, yielding 66% under optimized conditions .

Asymmetric Hydrogenation

Physicochemical Properties

- Solubility and Stability : Ethoxy and methoxy groups enhance solubility in polar solvents (e.g., ethyl acetate, THF) due to increased polarity . Chloro and nitro substituents may reduce solubility but improve thermal stability.

- Melting Points: Not directly reported for this compound, but fluorinated analogues like (R)-1-(3-fluorophenyl)ethan-1-ol are reported as oils, suggesting lower melting points compared to crystalline nitro-substituted derivatives .

Biological Activity

1-(2-Ethoxyphenyl)ethan-1-ol, also known as (1R)-1-(2-ethoxyphenyl)ethan-1-ol, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a chiral center and an ethoxy group attached to a phenyl ring. Its molecular formula is . The unique stereochemistry and functional groups present in this compound contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary investigations suggest it may interact with specific enzymes or receptors, modulating their activity and leading to potential therapeutic applications. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited moderate antibacterial activity against Staphylococcus aureus and E. coli at concentrations ranging from 32 μg/mL to 64 μg/mL. These findings suggest that structural modifications of the compound can enhance its efficacy against resistant strains .

- Anticancer Potential : Other research has explored the use of this compound in drug candidates targeting cancer. It has been incorporated into various formulations aimed at inhibiting tumor growth in cell lines such as MCF-7 breast cancer and HepG2 hepatoma cells. The mechanisms involve downregulation of oncogenic transcription factors, indicating its potential role in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, which allow for the preservation of its stereochemical integrity. Common methods include:

- Nucleophilic Substitution : Ethoxy groups are introduced via nucleophilic substitution reactions involving appropriate phenolic precursors.

- Reduction Reactions : Reduction of corresponding ketones or aldehydes can yield the desired alcohol form.

These synthetic pathways are essential for producing the compound in sufficient quantities for biological testing .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R)-1-(4-fluorophenyl)ethan-1-ol | Contains a fluorine atom on the phenyl ring | Exhibits different reactivity due to halogen substitution |

| (S)-2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol | Contains bromine and fluorine atoms | Potentially different biological activity due to stereochemical differences |

| 4-Ethoxyphenylacetic acid | Lacks chiral center; contains carboxylic acid group | Different functional group alters chemical properties significantly |

The distinct combination of functional groups in this compound imparts unique chemical reactivity and potential biological activities compared to these analogs .

Future Directions

Further research is necessary to elucidate the specific biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are essential for assessing its viability as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethoxyphenyl)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis of aryl-substituted ethanols like this compound can be achieved via catalytic hydrogenation of ketone precursors. For example, (1R)-1-(2,4-dimethylphenyl)ethan-1-ol is synthesized using chiral catalysts under optimized hydrogen pressure (e.g., 50–100 bar) and temperature (60–80°C), achieving enantiomeric excess >95% . Alternatively, reduction of ketones with LiAlH₄ in THF at 0°C for 12 hours is effective for analogous structures . Key factors include solvent polarity, catalyst loading, and reaction time. Lower temperatures favor selectivity, while prolonged reaction times may lead to over-reduction.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Secondary alcohols with aryl-ethoxy groups, such as this compound, exhibit moderate solubility in polar solvents (e.g., water: ~5–10 mg/mL) and high solubility in organic solvents like ethanol or dichloromethane . Stability tests on similar compounds show degradation <5% over 6 months when stored at 4°C in inert atmospheres. However, exposure to strong acids/bases or UV light accelerates decomposition via ether cleavage or oxidation .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- ¹H-NMR : The hydroxyl proton appears as a broad singlet (~1–5 ppm), while ethoxy (-OCH₂CH₃) protons split into a quartet (δ 3.4–3.7 ppm) and triplet (δ 1.2–1.4 ppm). Aromatic protons in the ortho position to the ethoxy group show deshielding (δ 6.8–7.5 ppm) .

- IR : Stretching vibrations for -OH (~3200–3600 cm⁻¹), C-O (ether) (~1100–1250 cm⁻¹), and aromatic C=C (~1450–1600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?

Asymmetric hydrogenation using Ru- or Rh-based chiral catalysts (e.g., Noyori-type) achieves high enantioselectivity. For instance, (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol was synthesized with >99% ee using RuCl(p-cymene)[(S,S)-Ts-DPEN] under 10 bar H₂ . Critical parameters include:

- Catalyst-substrate ratio (1:100–1:500).

- Solvent choice (e.g., MeOH/THF mixtures reduce side reactions).

- Temperature control (25–40°C balances kinetics and selectivity) .

Q. What strategies resolve contradictions in reported biological activity data for aryl-ethanol derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Purity variations : Impurities >2% (e.g., residual ketones) can skew assays. HPLC-MS validation (≥98% purity) is essential .

- Structural analogs : Subtle substituent changes (e.g., replacing -OCH₃ with -Cl) drastically alter interactions. For example, 1-(2,4-dichlorophenyl) derivatives show enhanced antifungal activity compared to methoxy analogs .

- Assay conditions : MIC values vary with pH, inoculum size, and solvent (DMSO vs. ethanol). Standardized CLSI/M07-A9 protocols are recommended .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Systematic SAR approaches include:

- Functional group modulation : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position increases metabolic stability .

- Steric effects : Bulky substituents on the ethoxy group reduce CYP450-mediated oxidation .

- Pharmacophore mapping : 3D-QSAR models for similar alcohols identify critical hydrogen-bond donors and π-π stacking regions .

Q. What green chemistry methodologies apply to the sustainable synthesis of this compound?

- Biocatalysis : Alcohol dehydrogenases (ADHs) from Lactobacillus brevis catalyze ketone reductions in water, achieving 80–90% yield with NADPH recycling .

- Solvent-free reactions : Ball-milling techniques reduce waste, though reaction scalability requires optimization .

- Catalyst recovery : Immobilized Pd nanoparticles on mesoporous silica enable 5–7 reuse cycles without activity loss .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Chromatographic interference : Co-eluting phenolics in biological samples require UPLC with tandem MS (LOQ: 0.1 ng/mL) .

- Derivatization : Silylation (e.g., BSTFA) improves GC-MS sensitivity but may alter stereochemistry .

- Degradation monitoring : Accelerated stability studies (40°C/75% RH) coupled with LC-UV detect oxidation byproducts (e.g., ketones) .

Future Research Directions

- Mechanistic studies : Elucidate the role of the ethoxy group in modulating enzyme binding via molecular dynamics simulations .

- Environmental impact : Assess biodegradability using OECD 301F tests and ecotoxicity in Daphnia magna .

- Polymer applications : Explore copolymerization with acrylates for controlled-release matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.